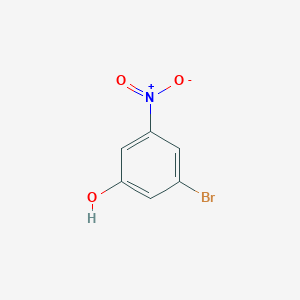

3-Bromo-5-nitrophenol

Description

Contextual Overview of Substituted Phenols in Contemporary Chemical Research

Substituted phenols are fundamental building blocks in organic chemistry, serving as precursors for a vast array of more complex molecules. wisdomlib.org Their utility spans various sectors, including pharmaceuticals, agrochemicals, and materials science. oregonstate.eduacs.org The specific nature and position of the substituent groups on the phenolic ring profoundly influence the molecule's physical and chemical properties, such as acidity, reactivity, and biological activity. cymitquimica.comresearchgate.net The synthesis of highly substituted phenols with precise regiochemical control remains a significant challenge and a key area of investigation for organic chemists. oregonstate.eduacs.orgrsc.org

The Unique Role of Halogen and Nitro Substituents in Aromatic Systems

The presence of both a halogen (in this case, bromine) and a nitro group on the phenol (B47542) ring of 3-Bromo-5-nitrophenol imparts a unique electronic character to the molecule.

Inductive and Resonance Effects:

The Nitro Group (-NO2) is a powerful electron-withdrawing group, acting through both inductive and resonance effects. lasalle.eduunizin.orglibretexts.orguobabylon.edu.iq This strong deactivation of the aromatic ring makes it less susceptible to electrophilic attack and directs incoming substituents to the meta position. lasalle.eduuobabylon.edu.iq

The interplay of these substituent effects in this compound results in a complex reactivity profile, making it a valuable intermediate in organic synthesis.

Current Research Trajectories and Gaps Pertaining to this compound

Current research on halogenated nitrophenols is multifaceted, with significant efforts directed towards their synthesis and potential applications. These compounds are recognized as important intermediates in the production of various organic compounds, including dyes, polymers, and pharmaceuticals. alfa-chemical.com Some halogenated nitrophenols have been investigated for their biological activities, including antimicrobial and antifungal properties. guidechem.com

However, specific research focused solely on this compound is somewhat limited. While it is commercially available and used as a building block in organic synthesis, there is a noticeable lack of extensive studies detailing its unique applications or biological activities. The limited commercial availability has also been cited as a factor that can necessitate its synthesis from phenol derivatives. Future research could explore its potential as a scaffold for novel pharmaceutical agents or in the development of new materials, given the reactivity endowed by its functional groups. smolecule.com

Chemical Properties of this compound

The physical and chemical characteristics of this compound are dictated by its molecular structure.

| Property | Value |

| CAS Number | 116632-23-6 |

| Molecular Formula | C6H4BrNO3 |

| Molecular Weight | 218.01 g/mol |

| Appearance | Solid |

| Purity | Typically ≥95% |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |

Data sourced from multiple chemical suppliers. sigmaaldrich.comsynquestlabs.comchemicalbook.comavantorsciences.combldpharm.com

The presence of the polar hydroxyl and nitro groups, along with the bromine atom, suggests that this compound would exhibit moderate to high polarity. cymitquimica.com This polarity influences its solubility in various solvents.

Synthesis of this compound

The synthesis of this compound can be approached through several routes, typically involving the sequential introduction of the bromo and nitro groups onto a phenolic precursor. One common strategy involves the nitration and subsequent bromination of phenol derivatives. The directing effects of the substituents play a crucial role in achieving the desired 1,3,5-substitution pattern.

Reactivity and Potential Applications

The reactivity of this compound is governed by its three functional groups: the hydroxyl group, the bromine atom, and the nitro group.

The hydroxyl group can undergo typical phenol reactions, such as etherification and esterification.

The bromine atom , being a good leaving group, can be displaced through nucleophilic aromatic substitution reactions.

The nitro group can be reduced to an amino group, providing a pathway to synthesize a different class of substituted anilines.

These reactive sites make this compound a versatile intermediate for creating a variety of more complex molecules. It has been used in the synthesis of other organic compounds, including those with potential applications in medicinal chemistry and materials science. alfa-chemical.comsmolecule.com For example, it can serve as a precursor for nitrogen-containing heterocycles, which are important scaffolds in drug design.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-4-1-5(8(10)11)3-6(9)2-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQGLUHOAIZTNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440759 | |

| Record name | 3-bromo-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116632-23-6 | |

| Record name | 3-bromo-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Precursor Chemistry of 3 Bromo 5 Nitrophenol

Established and Emerging Strategies for the Synthesis of 3-Bromo-5-nitrophenol

The synthesis of this compound can be approached through various methodologies, each with its own set of advantages and limitations. These strategies primarily involve the sequential introduction of the nitro and bromo groups onto a phenol (B47542) or a related precursor, with the order of these introductions being critical to achieving the desired substitution pattern.

Direct Functionalization Approaches to this compound

Direct functionalization of a phenol derivative is a common strategy. The hydroxyl group of phenol is a strong activating, ortho-, para-director, while the nitro group is a deactivating, meta-director. savemyexams.commsu.edu This directing effect is fundamental in planning the synthetic route.

A plausible direct approach involves the bromination of 3-nitrophenol. The hydroxyl group directs the incoming electrophile to the positions ortho and para to it (positions 2, 4, and 6), while the nitro group directs to the meta position (position 5). The confluence of these directing effects favors the introduction of the bromine atom at the 5-position, yielding this compound. The reaction is typically carried out using bromine in a suitable solvent.

Conversely, attempting to nitrate (B79036) 3-bromophenol (B21344) would likely lead to a mixture of isomers. The hydroxyl group would direct nitration to the 2, 4, and 6 positions, while the bromine atom would also exert its own directing influence. This would necessitate a separation of the desired this compound from other isomers, such as 3-bromo-2-nitrophenol (B1286451) and 3-bromo-4-nitrophenol (B22720).

Multi-Step Synthetic Pathways for the Derivatization of Precursors to this compound

Multi-step syntheses offer greater control over regioselectivity by employing protecting groups or by transforming functional groups to alter their directing effects.

One such pathway could begin with a more readily available starting material that can be chemically modified in a series of steps. For instance, a synthesis could commence with the acetylation of an aniline (B41778) derivative, followed by nitration and bromination, and concluding with the hydrolysis of the acetyl group and diazotization/hydrolysis of the amino group to yield the final phenol. libretexts.org While more lengthy, this approach can provide a higher yield of the specific isomer required.

Another multi-step strategy involves the Sandmeyer reaction. This would typically start with an appropriately substituted aniline, which is then diazotized and subsequently treated with a copper(I) bromide to introduce the bromine atom. The nitro and hydroxyl groups would be introduced in separate steps, with the order determined by their directing effects and the stability of the intermediates.

Catalytic Methodologies in the Preparation of this compound

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions and improved selectivity. In the context of synthesizing this compound, catalysts are primarily employed for the bromination and nitration steps.

For bromination, Lewis acids such as iron(III) bromide (FeBr₃) are often used to polarize the bromine molecule, generating a more potent electrophile. savemyexams.com Similarly, the nitration of aromatic rings is famously catalyzed by concentrated sulfuric acid, which protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). savemyexams.com

Recent advancements have focused on developing more environmentally friendly and selective catalysts. For example, solid acid catalysts and metal-free bromination procedures using reagents like N-bromosuccinimide (NBS) are being explored to reduce the use of harsh and corrosive traditional catalysts.

Investigation of Precursor Compounds in this compound Synthesis

Synthesis and Transformation of Related Bromo-Nitrophenyl Intermediates

A variety of bromo-nitrophenyl intermediates can be synthesized and transformed to ultimately yield this compound. For example, the synthesis of 2-bromo-4-nitrophenol (B183087) can be achieved by nitrating phenol to get p-nitrophenol, followed by bromination. quora.com While not the target molecule, the study of the synthesis of such isomers provides valuable insights into the directing effects of the hydroxyl and nitro groups.

Another relevant intermediate is 4-bromo-2-nitrophenylacetic acid, which can be synthesized from 4-bromo-2-nitrochlorotoluene. google.com Although this compound has a different functional group, its synthesis highlights methods for introducing bromo and nitro groups onto a benzene (B151609) ring with a specific substitution pattern.

The synthesis of various bromo-nitroanilines also serves as a crucial area of investigation, as the amino group can be readily converted to a hydroxyl group via diazotization. For instance, the bromination of aniline followed by nitration can lead to precursors for bromo-nitrophenols. quora.com

Reactivity of Functional Groups in Precursor Molecules Leading to this compound

The reactivity of the hydroxyl, nitro, and bromo functional groups in precursor molecules dictates the conditions required for subsequent transformations.

Hydroxyl Group: The hydroxyl group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution. savemyexams.commsu.edu This high reactivity can sometimes be a disadvantage, leading to multiple substitutions or oxidation. msu.edulibretexts.org To control this, the hydroxyl group can be protected, for instance, by acetylation, which attenuates its activating influence. libretexts.org

Nitro Group: The nitro group is a strong deactivating group, making further electrophilic substitution on the ring more difficult. It is also a meta-director. The nitro group can be reduced to an amino group, which is a strong activating, ortho-, para-director. msu.edu This transformation is a powerful tool for altering the substitution pattern in a multi-step synthesis.

Bromo Group: The bromine atom is a deactivating but ortho-, para-directing group. It is a good leaving group in nucleophilic aromatic substitution reactions, although such reactions are generally less common for this class of compounds compared to electrophilic substitutions.

The interplay of these functional groups' electronic effects is summarized in the following table:

| Functional Group | Electronic Effect | Directing Influence for Electrophilic Substitution |

| Hydroxyl (-OH) | Activating | Ortho, Para |

| Nitro (-NO₂) | Deactivating | Meta |

| Bromo (-Br) | Deactivating | Ortho, Para |

The following table outlines some of the key transformations of precursor functional groups:

| Precursor Functional Group | Reagents | Product Functional Group | Significance |

| Nitro (-NO₂) | Sn / HCl or H₂ / Pd | Amino (-NH₂) | Changes directing effect from meta to ortho, para |

| Amino (-NH₂) | NaNO₂, HCl then H₂O, heat | Hydroxyl (-OH) | Introduction of the phenol functionality |

| Hydroxyl (-OH) | Acetic anhydride (B1165640) | Acetoxy (-OCOCH₃) | Protection of the hydroxyl group and moderation of its activating effect |

Green Chemistry Principles and Sustainable Synthesis of this compound

The synthesis of specialized aromatic compounds like this compound traditionally involves methods that are effective but may not align with modern standards of environmental stewardship. The application of green chemistry principles seeks to address these shortcomings by redesigning chemical processes to reduce waste, minimize energy consumption, and use less hazardous materials. cuestionesdefisioterapia.commkjc.in The twelve principles of green chemistry provide a framework for achieving sustainability in chemical manufacturing. acs.orgroyalsocietypublishing.org Key principles relevant to the synthesis of this compound include waste prevention, maximizing atom economy, and the use of safer solvents and reaction conditions. cuestionesdefisioterapia.comacs.org The conventional synthesis of nitrophenols often employs a mixture of concentrated nitric acid and sulfuric acid, which is corrosive and generates significant acidic waste. savemyexams.comdur.ac.uk Greener approaches focus on replacing these hazardous reagents and moving towards more sustainable process conditions.

Solvent-Free Reaction Conditions for this compound Synthesis

A significant advancement in sustainable chemistry is the development of solvent-free reaction conditions, which eliminate the environmental and health hazards associated with many organic solvents. cuestionesdefisioterapia.com For the nitration of phenols, several solvent-free or solid-state methods have been developed that could be applied to the synthesis of this compound from its precursor, 3-bromophenol.

One prominent technique involves microwave-assisted synthesis. orientjchem.orgchemrj.org Research has shown that phenolic compounds can be rapidly and safely nitrated using a mixture of a metal nitrate, such as calcium nitrate (Ca(NO₃)₂) or copper(II) nitrate (Cu(NO₃)₂), and a catalyst like acetic acid or oxalic acid under microwave irradiation. orientjchem.orgsciencemadness.orgcolab.wsacs.org This method often leads to complete nitration in very short reaction times (e.g., 1-3 minutes) and avoids the use of strong, corrosive acids like sulfuric acid. orientjchem.org The reaction is believed to proceed via the in-situ generation of nitronium ions, which then perform the electrophilic aromatic substitution. sciencemadness.org

Another solvent-free approach is the grinding of solid reactants. sid.irsharif.edu In this method, the solid precursor (3-bromophenol) can be ground in a mortar with a solid nitrating agent, such as sodium nitrite (B80452) (NaNO₂), and a solid acid catalyst like 3-methyl-1-sulfonic acid imidazolium (B1220033) chloride. sid.irsharif.edu This technique proceeds under mild, room-temperature conditions and simplifies the workup process, as the product can often be isolated by a simple filtration and washing step. sid.ir These solvent-free methods represent a significant improvement over traditional solvent-based nitrations.

| Parameter | Conventional Nitration | Potential Solvent-Free Nitration | Green Chemistry Advantage |

| Reagents | Concentrated HNO₃ / H₂SO₄ | Metal Nitrate (e.g., Ca(NO₃)₂) / Catalyst (e.g., Oxalic Acid) | Avoids highly corrosive and hazardous strong acids. sciencemadness.orgsid.ir |

| Solvent | Often uses an organic solvent or excess acid | None (solid-state grinding or neat reactants) | Eliminates solvent waste, reduces process mass intensity, and lowers toxicity. cuestionesdefisioterapia.comresearchgate.net |

| Energy Input | Often requires heating/reflux for extended periods | Microwave irradiation for a few minutes or grinding at room temperature | Significant reduction in energy consumption and reaction time. orientjchem.orgchemrj.org |

| Waste | Generates significant acidic wastewater | Benign salt byproducts (e.g., calcium acetate) | Reduces waste and simplifies disposal, aligning with the principle of waste prevention. acs.orgsciencemadness.org |

Atom Economy and Reaction Efficiency in this compound Production

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired final product. acs.orgdocbrown.info A higher atom economy signifies a more efficient and less wasteful process. The theoretical atom economy for the primary synthesis route of this compound—the nitration of 3-bromophenol—can be calculated to assess its intrinsic efficiency.

The balanced chemical equation for this reaction is: C₆H₅BrO (3-bromophenol) + HNO₃ (nitric acid) → C₆H₄BrNO₃ (this compound) + H₂O (water)

The atom economy is calculated using the formula: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 acs.orgomnicalculator.com

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 3-bromophenol | C₆H₅BrO | 173.01 | Reactant |

| Nitric Acid | HNO₃ | 63.01 | Reactant |

| This compound | C₆H₄BrNO₃ | 218.01 | Desired Product |

| Water | H₂O | 18.02 | Byproduct |

Note: Molar masses are approximate. nih.gov

Calculation:

Sum of Reactant Molar Masses = 173.01 g/mol + 63.01 g/mol = 236.02 g/mol

Atom Economy = (218.01 g/mol / 236.02 g/mol ) x 100 ≈ 92.4%

This high theoretical atom economy indicates that the reaction is, in principle, very efficient at incorporating reactant atoms into the desired product. However, the actual reaction efficiency (or percentage yield) is often lower due to practical factors such as incomplete reactions and the formation of unwanted byproducts.

In the nitration of 3-bromophenol, the hydroxyl (-OH) and bromo (-Br) groups direct the incoming nitro group (-NO₂) to various positions on the aromatic ring. While the 5-position is targeted, regioisomers such as 3-bromo-2-nitrophenol and 3-bromo-4-nitrophenol can also be formed, reducing the yield of the desired product. beilstein-journals.org Reaction conditions must be precisely controlled to maximize regioselectivity. For the synthesis of the related isomer 3-bromo-4-nitrophenol from 3-bromophenol, reported yields are in the range of 68-72% after purification. Achieving high reaction efficiency for this compound similarly depends on optimizing temperature, reaction time, and reagent stoichiometry to favor the formation of the desired isomer and minimize byproduct generation.

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 5 Nitrophenol

Electrophilic and Nucleophilic Aromatic Substitution Reactions of 3-Bromo-5-nitrophenol

The benzene (B151609) ring of this compound is subject to both electrophilic and nucleophilic attacks, with the outcome of these reactions being heavily dependent on the directing effects of the existing substituents.

Regioselectivity and Stereoselectivity in Substitution Reactions of this compound

The hydroxyl group is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution. byjus.com Conversely, the nitro group is a strong deactivating group and a meta-director. msu.edu The bromine atom is a deactivating group but directs incoming electrophiles to the ortho and para positions. libretexts.org In this compound, the substituents are positioned meta to each other.

For electrophilic aromatic substitution, the directing effects of the hydroxyl, bromo, and nitro groups determine the position of the incoming electrophile. The powerful ortho-, para-directing influence of the hydroxyl group would likely direct substitution to the positions ortho and para to it (C2, C4, and C6). However, the nitro and bromo groups are deactivating, making the ring less susceptible to electrophilic attack than phenol (B47542) itself. msu.edu The meta-directing effect of the nitro group reinforces substitution at the C2 and C6 positions (ortho to the hydroxyl group). Traditional nitration of phenols with dilute nitric acid yields a mixture of ortho and para isomers. byjus.com The regioselectivity of such reactions can be influenced by factors like the choice of reagent, solvent, and the use of catalysts. dergipark.org.trresearchgate.net

In nucleophilic aromatic substitution (SNAr) reactions, the aromatic ring must be electron-deficient, a condition fulfilled in this compound due to the presence of the electron-withdrawing nitro group. libretexts.org Nucleophilic attack is favored at positions ortho and para to the nitro group. In this molecule, the bromine atom is at a position meta to the nitro group, which is not the most favorable position for a typical SNAr reaction where the leaving group is usually ortho or para to the activating group. libretexts.org However, the bromine atom can still be substituted by strong nucleophiles under appropriate conditions.

Influence of Substituents on Reaction Pathways of this compound

The hydroxyl group significantly activates the ring towards electrophilic substitution, to the extent that reactions like bromination can occur even without a Lewis acid catalyst. byjus.com However, the strong electron-withdrawing nature of the nitro group deactivates the ring, making reactions like Friedel-Crafts acylation difficult. msu.edu For instance, acetylation of this compound requires elevated temperatures and prolonged reaction times.

The bromo and nitro groups can themselves be the sites of reaction. The bromine atom can be replaced by various nucleophiles. smolecule.com The nitro group, being strongly electron-withdrawing, makes the aromatic ring more susceptible to nucleophilic attack. libretexts.org

Redox Chemistry of this compound

The functional groups on this compound allow for both oxidation and reduction reactions, leading to a variety of derivatives.

Oxidation Studies of this compound with Strong Oxidizing Agents

The phenolic group can be oxidized, though the presence of the deactivating nitro group can influence the reaction's feasibility and outcome. While specific oxidation studies on this compound are not extensively detailed in the provided results, the oxidation of similar phenolic compounds can lead to quinone-like structures. A related compound, 1-(3-bromo-5-nitrophenyl)ethanone, can be oxidized at its ethanone (B97240) group to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide.

Reduction of the Nitro Group in this compound to Amine Functionalities

The nitro group of this compound can be readily reduced to an amino group (-NH2), a common and synthetically useful transformation. smolecule.com This reduction can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions. The resulting 3-bromo-5-aminophenol is a valuable intermediate for further synthesis. The reduction of a nitro group generally proceeds through nitroso and hydroxylamine (B1172632) intermediates. unimi.it

Derivatization Reactions of this compound for Enhanced Utility

This compound serves as a versatile building block in organic synthesis due to its multiple reaction sites. lookchem.comalfa-chemical.com

Derivatization can occur at the hydroxyl, bromo, or nitro groups. The hydroxyl group can undergo reactions like acetylation. The bromine atom can be substituted by nucleophiles, as seen in the synthesis of (3-Bromo-5-nitrophenyl)(pyrrolidin-1-yl)methanone, which involves the reaction of a derivative of this compound with pyrrolidine. smolecule.com The reduction of the nitro group to an amine opens up a wide array of further derivatization possibilities, such as diazotization followed by substitution, or acylation of the newly formed amino group. vulcanchem.com These derivatization reactions are crucial for creating more complex molecules with potential applications in medicinal chemistry and materials science. smolecule.com

Table of Reaction Conditions for Derivatization of this compound and Related Compounds:

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Acetylation | This compound | Acetyl chloride, AlCl₃, Dichloromethane, 80°C | 1-(3-Bromo-5-nitrophenyl)ethanone | 72-78% | |

| Nitro Group Reduction | 1-(3-Bromo-5-nitrophenyl)ethanone | H₂/Pd or Fe/acid | 1-(3-Bromo-5-aminophenyl)ethanone | - | |

| Bromine Substitution | 1-(3-Bromo-5-nitrophenyl)ethanone | Sodium methoxide (B1231860) or Potassium tert-butoxide | Substituted phenyl ethanones | - | |

| Nitration | 3-Bromophenol (B21344) | HNO₃/H₂SO₄ | 2-Bromo-5-nitrophenol | ~45% | |

| Bromination | 3-Nitrophenol | Br₂ in acetic acid, 40-50°C | 2-Bromo-5-nitrophenol | ~60-70% |

Alkylation and Acylation of the Phenolic Hydroxyl Group of this compound

The phenolic hydroxyl group (-OH) of this compound is the primary site for alkylation and acylation reactions. These transformations are fundamental for converting the phenol into ethers and esters, respectively, which are common intermediates in organic synthesis.

Alkylation: The most common method for alkylating phenols is the Williamson ether synthesis. richmond.edusxccal.edu This reaction proceeds via an SN2 mechanism where the phenol is first deprotonated by a base to form a more nucleophilic phenoxide ion. richmond.edu This phenoxide then attacks an alkyl halide, displacing the halide and forming an ether. For this compound, the electron-withdrawing nature of the nitro and bromo groups increases the acidity of the phenolic proton, facilitating its removal by a wide range of bases.

Kinetic and mechanistic studies on analogous Williamson ether syntheses reveal complex reaction networks. rsc.orgresearchgate.net The choice of solvent has a significant impact on the regioselectivity of the reaction, influencing the ratio of O-alkylation (ether formation) to competing C-alkylation at the positions ortho and para to the hydroxyl group. rsc.org For instance, in related systems, polar aprotic solvents like acetonitrile (B52724) favor O-alkylation, whereas protic solvents like methanol (B129727) can lead to increased amounts of the C-alkylated byproduct. rsc.org

| Parameter | Typical Conditions | Source(s) |

| Reaction Type | Williamson Ether Synthesis | richmond.edu |

| Reagents | Alkyl Halide (e.g., Iodomethane, Bromoethane) | rsc.org |

| Base | K₂CO₃, NaH, Cs₂CO₃ | richmond.edursc.org |

| Solvent | Acetonitrile, Dimethylformamide (DMF), Methanol | rsc.orgresearchgate.net |

| Mechanism | SN2 | richmond.edu |

Acylation: The phenolic hydroxyl group can also be readily acylated to form esters. This is typically achieved by reacting this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The base, often a tertiary amine like pyridine (B92270) or triethylamine, serves to neutralize the acidic byproduct (e.g., HCl) and can also act as a nucleophilic catalyst. The reaction proceeds through a nucleophilic acyl substitution mechanism.

Transformations Involving the Bromine Atom in this compound

The bromine atom on the aromatic ring serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. The reactivity of the C-Br bond is enhanced by the presence of the electron-withdrawing nitro group.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or ester, to form a new C-C bond. Kinetic studies on the Suzuki reaction of 4-bromonitrobenzene, a related substrate, show that the reaction is significantly faster compared to unsubstituted or electron-rich aryl bromides. researchgate.net The electron-withdrawing nitro group facilitates the rate-determining oxidative addition step of the palladium(0) catalyst to the C-Br bond. researchgate.netdiva-portal.org For the coupling of 4-bromonitrobenzene with phenylboronic acid, over 80% conversion can be achieved within 6 hours at 70 °C. researchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. researchgate.netnih.gov It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with an amine. mdpi.com It provides a direct route to N-aryl derivatives from this compound. The reaction generally employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. mdpi.com

Stille Coupling: This reaction involves the coupling of the aryl bromide with an organotin reagent. researchgate.net A study on bromo-nitrophenyl triflates demonstrated that this compound can be first converted to its corresponding triflate ester. researchgate.net In subsequent Stille coupling reactions, highly selective cross-coupling at the C-Br bond over the C-OTf (triflate) bond was observed using catalysts like bis(triphenylphosphine)palladium (B8599230) dichloride. researchgate.net

| Reaction | Coupling Partner | Catalyst System (Typical) | Source(s) |

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂, Pd(PPh₃)₄, K₂CO₃/K₃PO₄ | researchgate.netnih.gov |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | researchgate.netnih.gov |

| Buchwald-Hartwig | Amine (Primary/Secondary) | Pd₂(dba)₃, Phosphine Ligand, NaOtBu | mdpi.com |

| Stille | Organostannane | PdCl₂(PPh₃)₂, Dioxane | researchgate.net |

Kinetic and Thermodynamic Analyses of this compound Reactions

Elucidation of Reaction Mechanisms Through Kinetic Studies

Kinetic studies are crucial for understanding the detailed mechanisms of reactions involving this compound. By measuring reaction rates under various conditions, one can determine rate laws, identify rate-determining steps, and quantify the influence of substituents and reagents.

For instance, detailed kinetic modeling of the Williamson ether synthesis on related phenols has revealed complex reaction networks that include not only the desired O-alkylation but also competing C-alkylation, solvolysis, and product degradation pathways. rsc.orgresearchgate.net By combining experimental concentration-time data with kinetic models, it is possible to extract rate constants and activation energy barriers for each elementary step. rsc.org

In the context of Suzuki couplings, kinetic analysis demonstrates the activating effect of the nitro group. A comparative study showed that the reaction of 4-bromonitrobenzene with phenylboronic acid proceeds significantly faster than that of 4-bromoaniline. researchgate.net The progress of such reactions can be monitored over time to determine apparent rate constants. For many catalytic reactions involving nitrophenols, where one reactant is used in large excess, the kinetics can be simplified to a pseudo-first-order model. rsc.org The apparent rate constant (k_app) can be determined by plotting the natural logarithm of the reactant's concentration (or absorbance) against time. rsc.org

Table: Kinetic Data for Suzuki Coupling of Bromobenzenes with Phenylboronic Acid researchgate.net This table illustrates the enhanced reactivity of a nitro-substituted aryl bromide.

| Substrate | Conversion after 6h (%) | Relative Reactivity |

| 4-Bromoaniline | ~10 | Slow |

| Bromobenzene | ~30 | Medium |

| 4-Bromonitrobenzene | >80 | Fast |

Energetic Landscape and Stability of Reaction Intermediates of this compound

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the energetic landscape of reactions. By calculating the Gibbs free energies of reactants, transition states, and intermediates, a complete reaction energy profile can be constructed. Such studies can predict the most favorable reaction pathway and explain observed regioselectivity. For nitroaromatic compounds, DFT calculations can model electron density distributions to identify reactive sites and predict the stability of intermediates. rsc.orglibretexts.org

A critical intermediate in many transformations involving the bromine atom of this compound is the Meisenheimer complex . This intermediate is formed during nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile attacks the carbon atom bearing the bromine. mdpi.com The formation of this complex involves the temporary loss of aromaticity and the creation of a negatively charged species. mdpi.com

The stability of the Meisenheimer complex is paramount to the feasibility of the SNAr reaction. Electron-withdrawing groups, such as the nitro group on the this compound ring, are essential for stabilizing this anionic intermediate. nih.govnih.gov The negative charge is delocalized through resonance onto the oxygen atoms of the nitro group, significantly lowering the energy of the intermediate and the activation barrier for its formation. In this compound, the nitro group is meta to the site of attack, and its stabilizing effect is primarily inductive, though resonance delocalization to the ortho and para positions is key in related isomers. mdpi.com The study of stable Meisenheimer complexes has confirmed their structure and importance as true reaction intermediates. nih.gov

Conceptual Energy Profile for an SNAr Reaction: The reaction proceeds via a two-step addition-elimination mechanism.

Addition Step: The nucleophile attacks the carbon attached to the bromine, forming the high-energy, non-aromatic Meisenheimer complex. This is typically the rate-determining step.

Elimination Step: The leaving group (bromide ion) is expelled, restoring the aromaticity of the ring and forming the final product. This step usually has a low activation barrier.

This energetic landscape, characterized by two transition states and one high-energy intermediate, is a hallmark of the SNAr mechanism. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 5 Nitrophenol

Vibrational Spectroscopy of 3-Bromo-5-nitrophenol

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides critical information about the functional groups and molecular vibrations within this compound.

FT-IR spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. For this compound, the key characteristic absorption bands are predicted as follows:

O-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) group, likely broadened due to intermolecular hydrogen bonding.

Aromatic C-H Stretching: Weak to medium bands are anticipated just above 3000 cm⁻¹, typically around 3050-3100 cm⁻¹, corresponding to the stretching vibrations of the C-H bonds on the aromatic ring.

N-O Asymmetric and Symmetric Stretching: The nitro (-NO₂) group is strongly infrared active. Two distinct and strong absorption bands are expected: one for the asymmetric stretching vibration, typically found in the 1500-1560 cm⁻¹ range, and another for the symmetric stretching vibration, usually appearing between 1335-1370 cm⁻¹.

C=C Aromatic Ring Stretching: Several bands of variable intensity are expected in the 1400-1600 cm⁻¹ region, which are characteristic of the carbon-carbon double bond stretching vibrations within the benzene (B151609) ring.

C-O Stretching: A moderate to strong band corresponding to the C-O stretching of the phenolic hydroxyl group is predicted to appear in the 1200-1300 cm⁻¹ range.

C-N Stretching: The stretching vibration of the bond between the aromatic ring and the nitro group (C-NO₂) typically gives rise to a weak to medium band around 850 cm⁻¹.

C-Br Stretching: The carbon-bromine bond vibration is expected to produce a characteristic absorption in the fingerprint region, typically between 500-690 cm⁻¹.

C-H Out-of-Plane Bending: The substitution pattern on the benzene ring (1,3,5-trisubstituted) gives rise to characteristic out-of-plane C-H bending vibrations, which are expected in the 690-900 cm⁻¹ region.

Table 1: Predicted FT-IR Peak Assignments for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3500 - 3200 | Broad, Medium | O-H Stretch (Hydrogen-bonded) |

| 3100 - 3050 | Weak - Medium | Aromatic C-H Stretch |

| 1560 - 1500 | Strong | Asymmetric NO₂ Stretch |

| 1600 - 1400 | Medium - Weak | Aromatic C=C Stretch |

| 1370 - 1335 | Strong | Symmetric NO₂ Stretch |

| 1300 - 1200 | Medium - Strong | C-O Stretch (Phenolic) |

| ~850 | Weak - Medium | C-N Stretch |

| 900 - 690 | Medium - Strong | Aromatic C-H Out-of-plane Bend |

| 690 - 500 | Medium - Strong | C-Br Stretch |

Raman spectroscopy complements FT-IR by providing information on molecular vibrations, particularly those involving non-polar bonds and symmetric motions. For this compound, the following Raman signals are expected to be prominent:

Symmetric NO₂ Stretch: The symmetric stretching vibration of the nitro group, expected around 1335-1370 cm⁻¹, typically produces a very strong and easily identifiable Raman peak.

Aromatic Ring Vibrations: The "ring breathing" mode, a symmetric vibration of the entire benzene ring, gives a sharp and intense signal, often found near 1000 cm⁻¹. Other C=C stretching modes also appear in the 1400-1600 cm⁻¹ region.

C-Br Stretch: The C-Br stretching vibration (500-690 cm⁻¹) is also Raman active and should be observable.

In contrast to FT-IR, the O-H stretching vibration is typically weak in Raman spectra. The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. orgsyn.org

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and coupling constants, the exact placement of substituents on the aromatic ring can be confirmed.

The ¹H NMR spectrum of this compound is expected to show signals for the three remaining protons on the aromatic ring (at positions 2, 4, and 6) and the single proton of the hydroxyl group.

Aromatic Protons (H-2, H-4, H-6): These protons reside in a region significantly deshielded by the aromatic ring current and the strong electron-withdrawing effects of the nitro and bromo groups. Their signals are expected in the 7.5-8.5 ppm range.

H-6: This proton is situated between the bromine and nitro substituents and is expected to be the most deshielded, appearing as a triplet (or more accurately, a triplet of fine structure) due to coupling with H-2 and H-4.

H-2 and H-4: These protons are chemically distinct. Their signals are expected to appear as triplets or complex multiplets based on their coupling with adjacent protons. The precise chemical shifts depend on the combined electronic effects of the substituents.

Hydroxyl Proton (-OH): The chemical shift of the phenolic proton can vary widely (typically 5-10 ppm) depending on the solvent, concentration, and temperature. It often appears as a broad singlet and may exchange with D₂O, causing its signal to disappear, which is a useful diagnostic test.

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 7.5 - 8.5 | t (triplet) | J ≈ 2.0 Hz (meta-coupling) |

| H-4 | 7.5 - 8.5 | t (triplet) | J ≈ 2.0 Hz (meta-coupling) |

| H-6 | 7.5 - 8.5 | t (triplet) | J ≈ 2.0 Hz (meta-coupling) |

| -OH | 5.0 - 10.0 | br s (broad singlet) | N/A |

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. For this compound, six distinct signals are expected for the aromatic carbons. The chemical shifts are influenced by the attached substituents.

C-1 (C-OH): The carbon bearing the hydroxyl group is expected to be shielded relative to the other substituted carbons and appear in the 150-160 ppm range.

C-5 (C-NO₂): The carbon attached to the electron-withdrawing nitro group will be significantly deshielded, with a predicted chemical shift around 148-152 ppm.

C-3 (C-Br): The carbon bonded to the bromine atom is expected to appear around 120-125 ppm. The "heavy atom effect" of bromine can influence the shift.

C-2, C-4, C-6: These carbons bearing hydrogen atoms will have shifts influenced by their proximity to the substituents. They are expected to resonate in the 110-135 ppm range.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-OH) | 150 - 160 |

| C-2 (-CH) | 110 - 125 |

| C-3 (-Br) | 120 - 125 |

| C-4 (-CH) | 115 - 130 |

| C-5 (-NO₂) | 148 - 152 |

| C-6 (-CH) | 125 - 135 |

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments would offer unambiguous confirmation of the structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations (cross-peaks) between protons that are spin-coupled. For this compound, it would confirm the meta-coupling relationships between H-2, H-4, and H-6, helping to distinguish their signals definitively.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would reveal which proton is directly attached to which carbon atom. It would show cross-peaks connecting the signals of H-2, H-4, and H-6 to their corresponding carbon signals (C-2, C-4, and C-6), providing a definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It would be invaluable for assigning the quaternary (non-protonated) carbons by showing correlations from the aromatic protons to C-1, C-3, and C-5. For instance, the H-2 proton would show a correlation to C-1, C-3, and C-4.

Together, these advanced techniques provide a complete and verified map of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily influenced by the phenolic ring and its substituents: the hydroxyl (-OH) group, the bromine (-Br) atom, and the nitro (-NO2) group. The benzene ring itself acts as a chromophore, a part of the molecule responsible for absorbing light.

The presence of the nitro group, a strong chromophore, significantly affects the spectrum. It extends the conjugation of the pi-electron system of the benzene ring. docbrown.info This extension lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths.

The electronic transitions observed for this compound are typically π→π* and n→π* transitions. The π→π* transitions, which are of high intensity, arise from the excitation of electrons from the π bonding orbitals of the aromatic ring to the antibonding π* orbitals. The n→π* transitions are of lower intensity and result from the excitation of non-bonding electrons (from the oxygen atoms of the nitro and hydroxyl groups) to the antibonding π* orbitals. For comparison, 3-nitrophenol, a similar compound, exhibits a maximum absorption (λmax) at 275 nm and a second one at 340 nm, with the latter absorption band extending into the visible region, which imparts a pale yellow color. docbrown.info Similar absorption characteristics are expected for this compound.

The solvent environment can also influence the absorption spectrum. Polar solvents can lead to shifts in the wavelength of maximum absorption (λmax). Specifically, n→π* transitions typically experience a hypsochromic (blue) shift to shorter wavelengths in polar solvents, as the polar solvent molecules can stabilize the non-bonding orbitals.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Intensity |

| π → π | π (Aromatic System) → π (Aromatic System) | ~270-280 nm | High |

| n → π | n (O atoms in -NO₂ and -OH) → π (Aromatic System) | ~330-350 nm | Low |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The molecular formula for this compound is C₆H₄BrNO₃, corresponding to a molecular weight of approximately 218.01 g/mol . synquestlabs.comsigmaaldrich.com

In an electron impact (EI) mass spectrum of this compound, a distinct molecular ion peak ([M]⁺) would be observed. A key feature is the isotopic pattern caused by the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for any bromine-containing fragment: the [M]⁺ peak at m/z corresponding to the ⁷⁹Br isotope and an [M+2]⁺ peak at a mass two units higher, corresponding to the ⁸¹Br isotope.

The fragmentation of this compound under mass spectrometry conditions is guided by the stability of the resulting fragments. Common fragmentation pathways for aromatic nitro compounds involve the loss of the nitro group or its components.

Key Fragmentation Pathways:

Loss of NO₂: A prominent fragmentation pathway is the cleavage of the C-N bond, leading to the loss of a nitrogen dioxide radical (•NO₂, mass 46), resulting in a fragment ion [M-46]⁺.

Loss of NO and CO: Sequential loss of a nitric oxide radical (•NO, mass 30) followed by a molecule of carbon monoxide (CO, mass 28) is also a characteristic fragmentation pattern for aromatic nitro compounds.

Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br, mass 79 or 81), giving an [M-Br]⁺ fragment.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Ion Formula | Lost Fragment |

| 217 | 219 | [C₆H₄⁷⁹BrNO₃]⁺ | - |

| 171 | 173 | [C₆H₄⁷⁹BrO]⁺ | NO₂ |

| 138 | - | [C₆H₄NO₃]⁺ | Br |

| 121 | 123 | [C₅H₂⁷⁹BrO]⁺ | NO₂, CO |

| 92 | 94 | [C₅H₂⁷⁹Br]⁺ | NO₂, CO, CHO |

X-ray Diffraction (XRD) for Single-Crystal Structure Determination of this compound and its Derivatives

The process involves growing a single crystal of high quality, which is then irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. This analysis provides a wealth of information, including bond lengths, bond angles, torsion angles, and the unit cell parameters of the crystal.

In the case of this compound and its derivatives, XRD studies are particularly valuable for characterizing non-covalent interactions that dictate the crystal packing. These include:

Hydrogen Bonding: The phenolic -OH group is a strong hydrogen bond donor, while the oxygen atoms of the nitro group are hydrogen bond acceptors. XRD can precisely measure the geometries of these intermolecular O-H···O hydrogen bonds.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the nitro group's oxygen atoms. researchgate.net

The formation of co-crystals, where the target molecule crystallizes with another molecule (a coformer), is a common strategy to study these interactions and modify the physical properties of the substance. chemsrc.com Analysis of such co-crystals provides insight into the supramolecular synthons, which are reliable patterns of intermolecular interactions.

Table 3: Crystallographic Data Obtainable from Single-Crystal XRD Analysis

| Parameter | Description |

| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal, describing all symmetry operations. |

| Unit Cell Dimensions (a,b,c) | The lengths of the edges of the unit cell. |

| Unit Cell Angles (α,β,γ) | The angles between the unit cell axes. |

| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms within the molecule. |

| Intermolecular Interactions | Details on hydrogen bonds, halogen bonds, and π-π stacking interactions that stabilize the crystal lattice. |

Computational and Theoretical Chemistry Studies of 3 Bromo 5 Nitrophenol

Quantum Chemical Calculations for Optimized Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. These calculations provide a theoretical framework to understand and predict the physical and chemical properties of molecules like 3-bromo-5-nitrophenol.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) has become a primary method for studying the ground state properties of molecules. tandfonline.com It is favored for its balance of accuracy and computational efficiency, particularly for medium-sized organic molecules. mdpi.com DFT calculations, often using functionals like B3LYP and B3PW91, are employed to optimize the molecular geometry and predict various electronic properties. mdpi.comscispace.comscience.gov For phenol (B47542) derivatives, DFT has been shown to provide results that are in good agreement with experimental data. tandfonline.comresearchgate.netcore.ac.uk

Theoretical studies on related brominated and nitrated phenol compounds have successfully used DFT to determine optimized geometries, vibrational frequencies, and electronic properties. scispace.comdoi.org For instance, in studies of similar molecules, the B3LYP functional has been widely used to achieve accurate predictions of molecular structure and properties. mdpi.comrsc.org These calculations are crucial for understanding the stability and electronic nature of the molecule in its lowest energy state.

Hartree-Fock (HF) Methods in Comparative Analyses

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method. While generally less accurate than modern DFT methods due to its neglect of electron correlation, it serves as a valuable baseline for comparative studies. acs.org Comparing HF results with those from DFT allows researchers to assess the impact of electron correlation on the calculated properties of a molecule. core.ac.ukresearchgate.net

In computational studies of various organic molecules, including phenol derivatives, HF calculations are often performed alongside DFT calculations to provide a more comprehensive understanding of the electronic structure. core.ac.ukresearchgate.netresearchgate.net The differences observed between HF and DFT results highlight the importance of including electron correlation for accurate predictions of molecular geometries and energies. researchgate.net

Selection and Validation of Basis Sets for this compound Systems

The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Common basis sets used in the study of organic molecules include Pople-style basis sets like 6-31G(d,p), 6-311G++(d,p), and correlation-consistent basis sets like cc-pVTZ. mdpi.comscispace.comresearchgate.netdoi.orgaust.edu.sy

The selection of an appropriate basis set is a critical step in computational chemistry. core.ac.uk Larger basis sets, such as 6-311++G(d,p), generally provide more accurate results but at a higher computational cost. doi.orgrsc.org Validation of the chosen basis set is often achieved by comparing the calculated properties with available experimental data or with results from higher-level calculations. tandfonline.comscispace.comcore.ac.uk For phenol derivatives, basis sets like 6-311+G(d,p) and 6-311++G(d,p) have been shown to yield reliable results for geometric and electronic properties. mdpi.comcore.ac.ukaust.edu.sy

Frontier Molecular Orbital (FMO) Analysis and Prediction of Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of these orbitals and the energy gap between them provide significant insights into the kinetic stability and reactivity of a molecule. scispace.comasianpubs.org

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Calculations

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. scispace.com The energies of the HOMO and LUMO are calculated using quantum chemical methods like DFT. scispace.comaust.edu.syasianpubs.org For many organic molecules, including nitrophenol derivatives, the HOMO is often localized on the benzene (B151609) ring and electron-donating groups, while the LUMO is typically centered on electron-withdrawing groups like the nitro group. scispace.comaust.edu.sy

Computational studies on related compounds have demonstrated that DFT calculations can reliably predict HOMO and LUMO energies. scispace.comcore.ac.ukresearchgate.net These values are crucial for understanding charge transfer within the molecule and its propensity to engage in chemical reactions. researchgate.net

Examination of Energy Gap and its Correlation with Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting the chemical reactivity of a molecule. aust.edu.sy A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. aust.edu.sy Conversely, a larger energy gap indicates higher kinetic stability and lower chemical reactivity.

The HOMO-LUMO gap is a descriptor of chemical reactivity that can be correlated with the stability of the molecule. aust.edu.sy This analysis is a standard component of computational studies on reactive organic compounds.

Below is a table summarizing theoretical data for a related compound, (E)-2-bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol, calculated using DFT/B3LYP with the 6-311G(d,p) basis set, which provides an example of the type of data generated in such studies. scispace.com

| Parameter | Gas Phase | Benzene | Chlorobenzene |

| E_total (Hartree) | -4354.0237786 | -4354.0291402 | -4354.0331044 |

| E_HOMO (eV) | -5.915 | -5.915 | -5.915 |

| E_LUMO (eV) | -2.177 | -2.177 | -2.177 |

| Energy Gap (ΔE) (eV) | 3.738 | 3.738 | 3.738 |

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) is a crucial theoretical tool used to visualize the three-dimensional charge distribution of a molecule. doi.org It is invaluable for predicting how a molecule will interact with other chemical species, particularly in electrophilic and nucleophilic reactions. uni-muenchen.de The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. doi.org These potential values are then color-coded onto the surface: regions of negative potential, which are rich in electrons and attractive to protons, are typically colored red, while regions of positive potential, which are electron-poor and repulsive to protons, are colored blue. researchgate.net

For this compound, the MEP map would reveal distinct regions of varying electrostatic potential, highlighting the sites most susceptible to electrostatic interactions.

Negative Regions: The most negative potential is expected to be localized around the oxygen atoms of the nitro (NO₂) group and the oxygen atom of the hydroxyl (-OH) group. These areas are electron-rich and represent the primary sites for electrophilic attack. doi.orgresearchgate.net

Positive Regions: The most positive potential would be concentrated on the hydrogen atom of the hydroxyl group, making it the most likely site for deprotonation. The hydrogen atoms on the aromatic ring would also exhibit positive potential, though to a lesser extent. researchgate.net

Intermediate Regions: The bromine atom and the carbon skeleton of the benzene ring would display intermediate potential values.

The MEP map provides a clear visual guide to the molecule's reactivity, indicating that electrophiles will preferentially interact with the oxygen atoms, while nucleophiles will be drawn to the acidic proton of the hydroxyl group. uni-muenchen.de

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Bonding Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that correspond to the familiar Lewis structure concepts of chemical bonds and lone pairs. uni-muenchen.de This analysis is particularly effective for studying intramolecular charge transfer (ICT), hyperconjugative interactions, and the stability they impart to a molecule. grafiati.comsemanticscholar.org The key aspect of NBO analysis is the examination of interactions between filled "donor" NBOs (Lewis-type orbitals like bonds or lone pairs) and empty "acceptor" NBOs (non-Lewis type orbitals, typically anti-bonding orbitals). uni-muenchen.de

In this compound, several key intramolecular interactions would be identified:

Lone Pair Delocalization: The lone pairs on the phenolic oxygen atom and the bromine atom can act as donors. Significant stabilization would arise from the delocalization of these lone pairs into the π* anti-bonding orbitals of the aromatic ring.

Nitro Group Interactions: The π bonds of the benzene ring can donate electron density to the π* anti-bonding orbitals of the C-N and N-O bonds within the nitro group.

Hyperconjugation: The most significant interactions typically involve lone pair (LP) to anti-bonding orbital (π* or σ) transitions. For a molecule like this compound, the delocalization from the oxygen lone pairs to the ring's π system would be a major stabilizing factor.

The table below presents typical stabilization energy values for interactions found in similar nitro-aromatic compounds, illustrating the kind of data NBO analysis provides.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (O) | π* (C=C) | > 50 | Lone Pair → π* (Resonance) |

| LP (Br) | σ* (C-C) | ~ 5-10 | Lone Pair → σ* (Hyperconjugation) |

| π (C=C) | π* (N=O) | ~ 20-30 | π → π* (Intramolecular CT) |

| LP (O of NO₂) | π* (C=C) | ~ 15-25 | Lone Pair → π* (Hyperconjugation) |

| Note: Data is representative of interactions in substituted nitro-aromatic systems and illustrates the expected magnitudes for this compound. |

These hyperconjugative interactions, especially the intramolecular charge transfer from the electron-donating hydroxyl group to the electron-withdrawing nitro group through the π-system, are crucial for understanding the molecule's electronic structure and stability. semanticscholar.org

Theoretical Prediction and Interpretation of Spectroscopic Parameters of this compound

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are highly effective for predicting and interpreting the spectroscopic parameters of molecules, including vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net These theoretical predictions serve as a powerful complement to experimental data, aiding in the assignment of spectral features to specific molecular motions or chemical environments. doi.org

Vibrational Frequencies (FT-IR): Theoretical frequency calculations can predict the positions of absorption bands in the infrared spectrum. The calculated frequencies correspond to the normal modes of vibration of the molecule. For this compound, key vibrational modes would include the O-H stretch, N-O symmetric and asymmetric stretches of the nitro group, C-Br stretch, and various C-C and C-H vibrations of the aromatic ring. Comparing theoretical spectra with experimental ones allows for precise vibrational assignments. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable computational technique used to calculate NMR chemical shifts (¹H and ¹³C). doi.org The method computes the isotropic magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). doi.org The predicted shifts for this compound would reflect the electronic environment of each nucleus, influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and bromo substituents.

The table below shows theoretically predicted spectroscopic data typical for the functional groups present in this compound.

| Parameter | Functional Group | Predicted Value Range |

| FT-IR Frequency (cm⁻¹) | O-H Stretch | 3200 - 3500 |

| N-O Asymmetric Stretch | 1500 - 1540 | |

| N-O Symmetric Stretch | 1280 - 1350 | |

| C-Br Stretch | 500 - 650 | |

| ¹³C NMR Shift (ppm) | C-OH | 155 - 160 |

| C-NO₂ | 145 - 150 | |

| C-Br | 110 - 125 | |

| ¹H NMR Shift (ppm) | H (Aromatic) | 7.0 - 8.5 |

| H (Phenolic) | 9.0 - 11.0 | |

| Note: These values are representative and based on DFT calculations for analogous substituted phenols and nitrobenzenes. doi.orgresearchgate.net |

Studies on Polarizability and Hyperpolarizability for Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for technologies like optical switching and frequency conversion. mdpi.com The NLO response of a molecule is governed by its polarizability (α) and, more importantly, its first-order hyperpolarizability (β). nih.gov Molecules with large β values are promising candidates for NLO applications.

A large hyperpolarizability is often found in molecules possessing both electron-donating and electron-accepting groups connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, leading to a large change in the molecule's dipole moment. This compound fits this profile, with the hydroxyl group (-OH) acting as an electron donor and the nitro group (-NO₂) as a strong electron acceptor, linked by the benzene ring.

Computational methods can reliably predict the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) of a molecule. researchgate.net These values are often compared to those of a standard NLO material, such as urea, to assess the molecule's potential. nih.gov

The table below shows a comparison of calculated NLO properties for a representative organic NLO molecule against the reference material urea. A similar study on this compound would determine its suitability for optoelectronic applications.

| Compound | Dipole Moment (μ) (D) | Mean Polarizability <α> (x 10⁻²⁴ esu) | First Hyperpolarizability (β) (x 10⁻³⁰ esu) |

| Urea (Reference) | 1.37 | 3.83 | 0.37 |

| Representative NLO Molecule | 6.96 | 10.75 | 8.88 |

| Note: Data is sourced from a study on fused-triazine derivatives to illustrate the scale of NLO properties. The β value for the representative molecule is approximately 24 times that of urea. nih.gov |

The expected high hyperpolarizability of this compound, stemming from its donor-acceptor structure, suggests it could be a valuable candidate for the development of new NLO materials. uou.ac.in

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the leading computational method for studying the excited states of medium to large molecules. rsc.orgchemrxiv.org It is widely used to predict electronic absorption spectra (UV-Vis) by calculating the vertical excitation energies (corresponding to absorption wavelengths) and their corresponding oscillator strengths (corresponding to absorption intensities). tandfonline.comuci.edu

A TD-DFT calculation for this compound would provide detailed information about its electronic transitions. The analysis would focus on the main transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For this molecule, the HOMO is expected to have significant character from the phenolic oxygen and the benzene ring, while the LUMO would be primarily localized on the electron-withdrawing nitro group.

The nature of the electronic transitions can be characterized by examining the orbitals involved:

π→π transitions:* These typically occur within the aromatic system and are usually intense.

n→π transitions:* These involve the promotion of an electron from a non-bonding orbital (like the lone pairs on the oxygen atoms) to an anti-bonding π* orbital. These transitions are often less intense. tandfonline.com

The dominant low-energy transition in this compound is expected to be a HOMO→LUMO excitation, which would correspond to an intramolecular charge transfer (ICT) from the electron-rich phenol portion to the electron-deficient nitro group. rsc.org

The following table presents hypothetical but representative TD-DFT results for a nitro-aromatic compound, illustrating the key data obtained from such a calculation.

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution | Character |

| S₀ → S₁ | ~400 | 0.75 | HOMO → LUMO (90%) | π→π* (ICT) |

| S₀ → S₂ | ~310 | 0.02 | HOMO-1 → LUMO (59%) | n→π* |

| Note: Data is representative of TD-DFT calculations on similar nitro-aromatic systems. tandfonline.com |

By providing a detailed picture of the excited states, TD-DFT calculations are essential for understanding the photophysical properties of this compound and for designing molecules with specific optical characteristics. rsc.org

Applications of 3 Bromo 5 Nitrophenol in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

In the field of scientific research, 3-Bromo-5-nitrophenol is widely utilized as a foundational building block for the synthesis of a variety of organic compounds, including polymers and dyes. alfa-chemical.com The presence of three distinct functional regions—the hydroxyl (phenol) group, the bromine atom, and the nitro group—on the aromatic ring allows for a diverse range of chemical transformations. This trifunctional nature enables chemists to selectively modify the molecule at different positions, facilitating the construction of intricate molecular architectures. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making it a versatile intermediate for creating more complex structures.

A significant application of this compound is in the synthesis of heterocyclic compounds. alfa-chemical.com Heterocycles are a core component of many biologically active molecules. The structure of this compound allows it to be incorporated into various ring systems, such as thiophenes and pyridines. alfa-chemical.com Brominated heterocyclic compounds are valuable intermediates in both synthetic and medicinal chemistry because they can undergo further reactions, like nucleophilic substitution and catalytic cross-coupling, to rapidly generate diverse libraries of chemical compounds. researchgate.net

The compound also serves as a precursor in the synthesis of organometallic and organosilicon compounds. alfa-chemical.com The bromine atom on the phenol (B47542) ring is particularly useful for these transformations. It can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. nbinno.com These reactions allow for the formation of new carbon-carbon bonds, enabling the attachment of various organic fragments to the phenol scaffold and leading to the creation of complex organometallic structures.

Intermediate in Pharmaceutical and Medicinal Chemistry

This compound is a key intermediate in the synthesis of pharmaceuticals. alfa-chemical.com Its structural framework is a component of more complex molecules designed for therapeutic use. The ability to modify the molecule at its different functional groups allows researchers to create a wide spectrum of derivatives for biological testing.

The chemical versatility of this compound allows for extensive derivatization to produce pharmacologically active compounds. alfa-chemical.com The key reactive sites for modification are:

The Bromine Atom: Can be replaced or used in cross-coupling reactions to add complexity.

The Nitro Group: Can be reduced to an amino group, which is a critical step in the synthesis of many pharmaceutical building blocks like anilines. nbinno.com This resultant amine can then undergo further reactions such as acylation. nbinno.com

The Phenolic Hydroxyl Group: Can be alkylated or esterified to alter the molecule's properties.

This ability to modify the molecule at multiple sites is crucial for structure-activity relationship (SAR) studies, which are fundamental to optimizing drug candidates. nbinno.com

In drug discovery, this compound serves as a valuable starting material for generating lead compounds. Its relatively simple but highly functionalized structure allows medicinal chemists to systematically build and test new molecular entities. By using it as a scaffold, researchers can develop derivatives with potential therapeutic activity against various diseases, including certain types of cancer and tuberculosis. nbinno.comnbinno.com

Utility in the Synthesis of Agrochemicals and Pesticides

Beyond pharmaceuticals, this compound and its derivatives find utility in the development of agrochemicals. nbinno.com The compound serves as an intermediate in the synthesis of novel herbicides and pesticides. nbinno.com The specific chemical properties imparted by the bromo- and nitro-substituted phenol structure can lead to the development of more effective and selective crop protection technologies. nbinno.comnbinno.com These intermediates are essential building blocks for creating specialized agricultural chemicals designed to target specific weeds or pests with greater efficiency. nbinno.com

Contribution to Dye and Pigment Chemistry

This compound serves as a valuable intermediate in the synthesis of various colorants, particularly azo dyes. The chemical structure of this compound allows it to be incorporated into dye molecules either as a coupling component or, after chemical modification, as a diazo component.

The phenolic hydroxyl group activates the aromatic ring, making it suitable for electrophilic substitution reactions, such as coupling with a diazonium salt. The electron-withdrawing nitro group and the bromine atom act as auxochromes and can modify the color, tinctorial strength, and fastness properties of the final dye. For instance, the presence of a halogen like bromine in a dye's structure can enhance its lightfastness and affinity for certain fibers.

While specific research detailing dyes synthesized directly from this compound is not extensively published, the synthesis of analogous dyes from similar bromo-nitro aromatic precursors is well-documented. A common synthetic route involves the reduction of the nitro group to an amine, yielding 3-amino-5-bromophenol. This resulting aromatic amine can then be diazotized and coupled with various aromatic compounds (couplers) to produce a wide range of azo dyes with distinct colors and properties. A Chinese patent describes a general method for preparing bromo-nitroaniline dye intermediates that can be coupled with aromatic amines and phenols to obtain disperse dyes with high strength and good fastness google.com. This underscores the industrial relevance of compounds with the same functional moieties as this compound.

The general synthetic pathway can be illustrated as follows:

Reduction: The nitro group of this compound is reduced to a primary amine (-NH2) using standard reducing agents (e.g., Sn/HCl, H2/Pd-C).

Diazotization: The resulting 3-amino-5-bromophenol is treated with a nitrous acid source (e.g., NaNO2/HCl) at low temperatures (0-5 °C) to form a reactive diazonium salt.

Azo Coupling: The diazonium salt is then reacted with a suitable coupling component, such as a phenol, naphthol, or aromatic amine, to form the azo dye. The specific coupler used determines the final color.

The properties of dyes derived from such precursors are influenced by the electronic nature of the substituents. The table below outlines the expected influence of the functional groups present in the this compound backbone on the final dye properties.

| Functional Group | Position | Role in Dye Structure | Potential Effect on Properties |

| Hydroxyl (-OH) | C1 | Electron-donating group | Deepens color (bathochromic shift), provides a site for binding to fibers. |

| Bromine (-Br) | C3 | Electron-withdrawing group (inductive), Halogen | Can increase lightfastness, may impart resistance to fading. |

| Nitro (-NO2) | C5 | Strong electron-withdrawing group | Deepens color significantly, enhances the acidity of the phenol. |

This combination of functional groups allows for fine-tuning the spectral and performance characteristics of the resulting dyes, making this compound a potentially important building block for creating high-performance colorants for textiles, plastics, and other materials.

Development of Novel Materials for Specific Applications

The unique trifunctional nature of this compound makes it an attractive starting material for the synthesis of novel organic materials with tailored properties for specific, high-value applications. Its utility extends beyond dyes to pharmaceuticals, polymers, and electroactive materials. alfa-chemical.com

As a Versatile Chemical Building Block: